molecular formula C11H13NO3S B3930576 N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

Cat. No. B3930576
M. Wt: 239.29 g/mol
InChI Key: MGNTYENVGMMMBG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTB is a thienylbenzamide derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.

Mechanism of Action

Target of Action

The primary target of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide, also known as N-(1,1-dioxidotetrahydro-3-thienyl)benzamide or N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as a GIRK channel activator . It binds to the GIRK channels, leading to their activation. The activated GIRK channels allow potassium ions to flow out of the cell, which can hyperpolarize the cell membrane and decrease the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1-hydroxy-1-oxothiolan-3-yl)benzamide affects the potassium ion homeostasis in the cell . This can influence various biochemical pathways that are sensitive to the cell’s electrical state, including signal transduction pathways and neurotransmitter release .

Pharmacokinetics

Similar compounds have shown improved metabolic stability over the prototypical urea-based compounds . This suggests that N-(1-hydroxy-1-oxothiolan-3-yl)benzamide may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The activation of GIRK channels by N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can lead to a decrease in the cell’s excitability . This can have various molecular and cellular effects, depending on the type of cell and its physiological context .

Action Environment

The action, efficacy, and stability of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can be influenced by various environmental factors. These can include the presence of other drugs or substances that can interact with GIRK channels, the pH and ion concentrations in the cell’s environment, and the cell’s metabolic state .

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound has certain limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.

Future Directions

There are several future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)benzamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its potential as an antimicrobial agent and its use in the development of new antibiotics. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. In a study conducted on breast cancer cells, this compound was found to induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNTYENVGMMMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.